molecular formula C24H26O12 B13828348 (alphaR,2R)-alpha-Phenyl-2-piperidinemethanol

(alphaR,2R)-alpha-Phenyl-2-piperidinemethanol

Cat. No.: B13828348
M. Wt: 506.5 g/mol
InChI Key: GBHHLVBZMNCURY-AEOOGKAESA-N
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Description

(alphaR,2R)-alpha-Phenyl-2-piperidinemethanol is a chiral piperidine derivative characterized by a phenyl group attached to the alpha-carbon and a hydroxymethyl group at the 2-position of the piperidine ring. The stereochemistry at these chiral centers (R-configuration at both positions) is critical for its biological activity and interaction with target receptors. This compound is synthesized via enantioselective methods, such as chiral resolution using tartaric acid derivatives, as demonstrated in related syntheses of piperidine-based amides .

Properties

Molecular Formula

C24H26O12

Molecular Weight

506.5 g/mol

IUPAC Name

[(3S,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19?,21-,22?,23?,24+/m0/s1

InChI Key

GBHHLVBZMNCURY-AEOOGKAESA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside involves several steps. One common method is the Helferich glycosylation, which uses glycosyl acetates in the presence of a catalyst like zinc chloride or stannic chloride . The reaction typically occurs in boiling xylene . Another method involves the Koenigs-Knorr glycosylation with glycosyl halides . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Comparison with Similar Compounds

Piperidine-2-ethanol (CAS 1484-84-0)

Structural Differences :

  • Piperidine-2-ethanol lacks the phenyl group at the alpha-position and instead has a simpler ethanol substituent at the 2-position of the piperidine ring (C₇H₁₅NO) .
  • (alphaR,2R)-alpha-Phenyl-2-piperidinemethanol contains a phenyl group, increasing its aromaticity and lipophilicity compared to Piperidine-2-ethanol.

Physicochemical Properties :

  • Piperidine-2-ethanol’s molecular formula (C₇H₁₅NO) contrasts with the target compound’s likely formula (C₁₂H₁₇NO), reflecting differences in molecular weight and steric bulk.
  • The phenyl group in the target compound may reduce solubility in polar solvents (e.g., water) compared to Piperidine-2-ethanol, though direct solubility data are unavailable.

(alphaR)-alpha-Hydroxy-N-[2-(4-nitrophenyl)ethyl]benzeneacetamide

Functional Group Analysis :

  • This compound features an amide linkage and a 4-nitrophenyl group, differing from the target compound’s hydroxymethyl and phenyl motifs .

Physicochemical Properties :

  • Solubility: Soluble in DMSO and methanol, with a pKa of 12.5 ± 0.20 . The target compound’s hydroxyl group may enhance polarity, but the phenyl group could counterbalance this, leading to similar solubility profiles.
  • Density : 1.294 g/cm³ (for the amide), a property influenced by aromaticity and molecular packing .

Therapeutic Relevance :

  • The amide derivative serves as an intermediate for (aminothiazolyl)acetanilide compounds used in diabetes treatment .
  • By contrast, the target compound’s hydroxymethyl group may enable different reactivity, such as esterification or phosphorylation, for alternative drug candidates.

General Trends in Piperidine Derivatives

Evidence from broad pharmacological studies (e.g., Bioinorganic Medicinal Chemistry, Journal of Medicinal Chemistry) indicates that piperidine derivatives are versatile scaffolds in drug discovery. Key findings include:

  • Substituent Effects : Aromatic groups (e.g., phenyl, nitrophenyl) enhance binding to hydrophobic pockets in enzymes or receptors.
  • Chiral Centers : Enantiomeric purity (e.g., R,R-configuration) is often crucial for selectivity, as seen in antiviral or anticancer agents .

Data Table: Comparative Analysis of Key Compounds

Property This compound Piperidine-2-ethanol (alphaR)-alpha-Hydroxy-N-[2-(4-nitrophenyl)ethyl]benzeneacetamide
Molecular Formula Likely C₁₂H₁₇NO C₇H₁₅NO C₁₆H₁₆N₂O₄
Key Functional Groups Phenyl, hydroxymethyl Ethanol Amide, nitrophenyl
Solubility Not available (inferred moderate polarity) Not reported Slight in DMSO, methanol
pKa Not available Not reported 12.50 ± 0.20
Applications Potential pharmaceutical intermediate Industrial synthesis Diabetes drug intermediate

Notes

  • Direct pharmacological or thermodynamic data for this compound require further experimental validation.
  • The stereochemical complexity of piperidine derivatives underscores the importance of enantioselective synthesis, as highlighted in methodologies involving tartaric acid .

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